Helipyrone Helipyrone Helipyrone is a pyranone.
Helipyrone is a natural product found in Helichrysum italicum, Helichrysum arenarium, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 29902-01-0
VCID: VC2929772
InChI: InChI=1S/C17H20O6/c1-5-12-8(3)14(18)10(16(20)22-12)7-11-15(19)9(4)13(6-2)23-17(11)21/h18-19H,5-7H2,1-4H3
SMILES: CCC1=C(C(=C(C(=O)O1)CC2=C(C(=C(OC2=O)CC)C)O)O)C
Molecular Formula: C17H20O6
Molecular Weight: 320.3 g/mol

Helipyrone

CAS No.: 29902-01-0

Cat. No.: VC2929772

Molecular Formula: C17H20O6

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

Helipyrone - 29902-01-0

Specification

CAS No. 29902-01-0
Molecular Formula C17H20O6
Molecular Weight 320.3 g/mol
IUPAC Name 6-ethyl-3-[(6-ethyl-4-hydroxy-5-methyl-2-oxopyran-3-yl)methyl]-4-hydroxy-5-methylpyran-2-one
Standard InChI InChI=1S/C17H20O6/c1-5-12-8(3)14(18)10(16(20)22-12)7-11-15(19)9(4)13(6-2)23-17(11)21/h18-19H,5-7H2,1-4H3
Standard InChI Key BYRZLWJKTOLLBX-UHFFFAOYSA-N
SMILES CCC1=C(C(=C(C(=O)O1)CC2=C(C(=C(OC2=O)CC)C)O)O)C
Canonical SMILES CCC1=C(C(=C(C(=O)O1)CC2=C(C(=C(OC2=O)CC)C)O)O)C
Melting Point 218-220°C

Introduction

Chemical Structure and Properties

Helipyrone, also known as Helipyrone A, is chemically defined as 6-ethyl-3-[(6-ethyl-4-hydroxy-5-methyl-2-oxopyran-3-yl)methyl]-4-hydroxy-5-methylpyran-2-one . It is also referred to as 3,3'-methylenebis(6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one) in some literature .

Physical and Chemical Properties

The key physical and chemical properties of helipyrone are summarized in Table 1.

PropertyValueReference
Molecular FormulaC17H20O6
Average Molecular Mass320.337 g/mol
Monoisotopic Mass320.126 g/mol
CAS Registry Number29902-01-0
IUPAC Name6-ethyl-3-[(6-ethyl-4-hydroxy-5-methyl-2-oxo-2H-pyran-3-yl)methyl]-4-hydroxy-5-methyl-2H-pyran-2-one
Chemical ClassificationPyranones and derivatives
StateNot specified in literature

Structural Characteristics

Helipyrone features a unique molecular structure consisting of two pyran rings connected by a methylene bridge. Each pyran ring contains hydroxyl, methyl, and ethyl substituents, contributing to its distinctive chemical properties . The compound belongs to the molecular framework of aromatic heteromonocyclic compounds .

The structural formula can be represented by the SMILES notation:
CCC1=C(C)C(O)=C(CC2=C(O)C(C)=C(CC)OC2=O)C(=O)O1

And the InChI identifier:
InChI=1S/C17H20O6/c1-5-12-8(3)14(18)10(16(20)22-12)7-11-15(19)9(4)13(6-2)23-17(11)21/h18-19H,5-7H2,1-4H3

Natural Sources

Helipyrone has been reported to occur naturally in several plant species, primarily within the Asteraceae family. The documented natural sources of helipyrone include:

Helichrysum Species

Helichrysum italicum (curry plant) has been identified as a natural source of helipyrone, where it exists as a constituent of the plant . Additionally, helipyrone and its derivatives have been detected in:

  • Helichrysum leucocephalum: Helipyrone C was identified in this species through LC-ESIQTOF-MS/MS analysis

  • Helichrysum plicatum DC: Studies have identified helipyrone in ethanolic extracts of this plant

Other Plant Sources

Beyond the Helichrysum genus, helipyrone has been reported in:

  • Anaphalis busua

  • Anaphalis sinica

The concentration of helipyrone varies across different plant parts and is influenced by environmental factors, extraction methods, and the specific species .

Extraction and Analytical Methods

Extraction Techniques

The extraction of helipyrone from plant material has been achieved using various solvents and techniques. Research indicates that the choice of extraction solvent significantly impacts the yield and purity of helipyrone obtained from plant sources.

Extraction SolventPlant MaterialEfficiency for HelipyroneReference
EthanolHelichrysum plicatumEffective for extraction
DichloromethaneHelichrysum plicatumHigh yield reported
MethanolHelichrysum leucocephalumEffective when followed by fractionation

Research by Borgonetti et al. (2023) demonstrated that methanolic extraction of Helichrysum stoechas, followed by appropriate fractionation techniques, was effective for isolating bioactive compounds including pyrones .

Analytical Detection Methods

Several analytical techniques have been employed for the detection and quantification of helipyrone in plant extracts:

  • High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) has been used to identify helipyrone in plant extracts

  • Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry/Mass Spectrometry (LC-ESIQTOF-MS/MS) has proven effective for the identification and structural elucidation of helipyrone and related compounds in complex plant extracts

  • HPLC-based activity profiling has been employed to track helipyrone in bioactive fractions of plant extracts

Biological Activities

Antimicrobial Properties

Research has demonstrated that helipyrone possesses antimicrobial activity, particularly against certain bacterial and fungal species. In a study examining Helichrysum plicatum extracts containing helipyrone, significant antimicrobial effects were observed:

"All extracts exhibited high antifungal and notable antibacterial activities compared to control substances, with DCME being the most potent... DCME exhibited stronger antimicrobial activity against P. aeruginosa than the standard chloramphenicol."

Additionally, helipyrone was identified in a study optimizing extracts against Streptococcus mutans, the primary bacteria responsible for dental caries, suggesting potential applications in oral healthcare .

Antioxidant Properties

Helipyrone A has demonstrated significant antioxidant properties, particularly as a singlet oxygen scavenger . This property suggests potential applications in protecting biological systems from oxidative damage.

Extracts containing helipyrone from Helichrysum plicatum showed potent radical scavenging capacity in the 2,2-diphenyl-1-picrylhydrazyl radical (DPPH) assay, with ethanolic and dichloromethane extracts demonstrating the strongest antioxidant activity .

Related Compounds

Helipyrone Derivatives

Several derivatives and related compounds of helipyrone have been identified in the scientific literature:

CompoundMolecular FormulaNatural SourceReference
Helipyrone AC17H20O6Helichrysum italicum, Anaphalis species
Helipyrone BNot specifiedHelichrysum plicatum
Helipyrone CC14H20O6 (based on m/z value)Helichrysum leucocephalum
Helipyrone diacetateNot specifiedHelichrysum plicatum
BisnorhelipyroneNot specifiedHelichrysum plicatum

Other Related Pyrones

Other pyrone compounds that are structurally related to helipyrone include:

  • Plicatipyrone and its analogs, identified in Helichrysum plicatum

  • Arenol, found in Helichrysum plicatum

  • Arzanol, a heterodimer of α-pyrones and phloroglucinols, found in Helichrysum plicatum

  • Heliarzanol, identified in Helichrysum plicatum

It's worth noting that Hyapyrone B (CID 139586181), while having a similar name, appears to be structurally distinct from helipyrone, being classified as a long-chain fatty alcohol with the molecular formula C33H44O4 .

Current Research and Future Perspectives

Research on helipyrone is still in relatively early stages, with several areas requiring further investigation:

  • Structure-Activity Relationships: More comprehensive studies on the relationship between the chemical structure of helipyrone and its biological activities are needed to optimize its potential applications

  • Mechanism of Action: The precise mechanisms underlying helipyrone's antimicrobial, antioxidant, and potential anticancer activities remain to be fully elucidated

  • Clinical Potential: Preliminary studies suggest promising biological activities, but clinical research is needed to validate these findings and explore potential therapeutic applications

  • Synthesis and Derivatization: Development of efficient synthetic routes for helipyrone and investigation of novel derivatives with enhanced properties represent important areas for future research

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